![molecular formula C9H9ClN2O2 B1422789 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide CAS No. 182808-16-8](/img/structure/B1422789.png)
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide
Overview
Description
“4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is a chemical compound with the molecular formula C9H9ClN2O2 . It has a molecular weight of 213.62 g/mol . This compound can be used as an intermediate for the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used effectively for chronic constipation .
Synthesis Analysis
A key step in the synthesis of “4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is a zinc-mediated ring closure of methyl 4-(acetylamino)-3-bromo-2-(2-bromoethoxy)-5-chlorobenzoate . This method is reported to be facile and scalable .Molecular Structure Analysis
The IUPAC name of this compound is 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid . The InChI string is InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) . The canonical SMILES representation is C1COC2=C1C(=C(C=C2C(=O)O)Cl)N .Chemical Reactions Analysis
As an intermediate, “4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide” is used in the synthesis of Prucalopride . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 213.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 213.0192708 g/mol .Scientific Research Applications
Synthesis of Prucalopride
This compound serves as an intermediate in the synthesis of Prucalopride , a selective 5-HT4 receptor agonist that is effective for treating chronic constipation .
Drug Development and Regulatory Studies
It is utilized in the process of Abbreviated New Drug Application (ANDA) filing to the FDA and in toxicity studies of drug formulations .
Alzheimer’s Disease Therapy
Studies suggest that derivatives of this compound show promise as a candidate therapy for Alzheimer’s Disease .
Chronic Intestinal Pseudo-obstruction Treatment
There is potential for its use in treating chronic intestinal pseudo-obstruction, a condition that resembles a blockage but without any physical obstruction .
Antiviral Research
Novel derivatives have been synthesized and shown substantial antiviral activity, indicating potential applications in antiviral drug development .
Anti-inflammatory Agent Synthesis
The compound has been investigated for its role in the development of new pyrimidines as anti-inflammatory agents, providing insights into novel analogs with enhanced activities and minimal toxicity .
Biological Potential in Indole Derivatives
Indole derivatives involving this compound have been synthesized and screened for anti-HIV activity against various HIV strains, showcasing its biological potential .
Synthetic Methodology Research
Methods for synthesizing this compound have been explored, contributing to advancements in organic synthesis techniques and applications .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYQIWSECQYHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)N)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801217832 | |
Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
CAS RN |
182808-16-8 | |
Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182808-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801217832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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